N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide: is an organic compound that features both amide and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide likely involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a suitable amine with a carboxylic acid or its derivative (e.g., an acid chloride).
Esterification: The hydroxyl group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods would typically involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the alkene group.
Reduction: The amide and ester groups can be reduced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) for alkene oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for reducing amides and esters.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) for ester hydrolysis.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine:
Pharmaceuticals: Potential use as a drug precursor or active pharmaceutical ingredient.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The ester and amide groups can undergo hydrolysis, releasing active metabolites that exert their effects.
Vergleich Mit ähnlichen Verbindungen
N-(Acetyloxy)-N-(prop-2-en-1-yl)hexanamide: Similar structure but lacks the alkene group.
N-(Acetyloxy)-N-(prop-2-en-1-yl)pent-5-enamide: Similar structure with a shorter carbon chain.
Uniqueness:
- The presence of both ester and amide groups in N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide makes it unique in terms of reactivity and potential applications.
- The alkene group adds another dimension to its chemical behavior, allowing for additional types of reactions.
Eigenschaften
CAS-Nummer |
77413-80-0 |
---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
[hex-5-enoyl(prop-2-enyl)amino] acetate |
InChI |
InChI=1S/C11H17NO3/c1-4-6-7-8-11(14)12(9-5-2)15-10(3)13/h4-5H,1-2,6-9H2,3H3 |
InChI-Schlüssel |
BSHFOKDJFBLSHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON(CC=C)C(=O)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.